3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(prop-2-en-1-yl)propanamide
Description
Properties
IUPAC Name |
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-2-8-15-12(18)7-9-17-13(19)10-5-3-4-6-11(10)16-14(17)20/h2-6H,1,7-9H2,(H,15,18)(H,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDESSLOWWSQNGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CCN1C(=O)C2=CC=CC=C2NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(prop-2-en-1-yl)propanamide typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Propanamide Group: The propanamide group can be introduced through an amidation reaction using appropriate amine and acid derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions could target the carbonyl groups in the quinazoline core, potentially forming alcohols or amines.
Substitution: Substitution reactions may occur at various positions on the quinazoline ring or the propanamide side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic or electrophilic reagents, depending on the specific substitution reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction of the carbonyl groups may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
Biologically, quinazoline derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.
Medicine
In medicine, compounds with a quinazoline core have been investigated for their therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry
Industrially, this compound may find applications in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(prop-2-en-1-yl)propanamide would depend on its specific biological target. Generally, quinazoline derivatives exert their effects by interacting with enzymes or receptors, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways and processes.
Comparison with Similar Compounds
N-Substituted Tetrahydroquinazolinones
- N-(Furan-2-ylmethyl) Analogues (): The compound N-(furan-2-ylmethyl)-3-(1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanamide (C23H20N4O6) shares the tetrahydroquinazolinone core but differs in the N-substituent (furylmethyl vs. propenyl) and the presence of a nitrobenzyl group.
- N-(3-Methoxypropyl) Analogues ():
N-(3-Methoxypropyl)-3-(1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanamide introduces a methoxypropyl chain, which may improve metabolic stability compared to the propenyl group due to reduced reactivity .
Antiproliferative Quinazolinones ():
Compounds such as N-(2-(3-methoxynaphthalen-2-yl)-4-oxo-3,4-dihydroquinazolin-8-yl)acrylamide (29) and dihydroxypropanamide derivatives (30, 31) feature bulkier aromatic substituents (e.g., methoxynaphthyl) and polar functional groups (e.g., dihydroxypropanamide). These modifications are associated with antiproliferative activity against cancer cell lines, suggesting that steric bulk and hydrogen-bonding capacity are critical for biological efficacy .
Physicochemical Properties
Key Observations :
Antiproliferative Effects
- highlights 2-substituted quinazolinones with IC50 values in the micromolar range against breast cancer (MDA-MB-231) and leukemia (HL-60) cells. The dihydroxypropanamide derivative (30) showed enhanced activity due to hydrogen-bonding interactions with cellular targets .
Receptor-Targeted Activity
- demonstrates that N-acetyl and N-propionyl substitutions on tetrahydroquinoline cores modulate μ-opioid receptor (MOR) binding. While the target compound lacks these groups, its propenyl chain may interact with hydrophobic receptor pockets .
- identifies propenyl-containing thiazol-imines as angiotensin II receptor antagonists, indicating that the propenyl group can enhance ligand-receptor interactions .
Biological Activity
The compound 3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(prop-2-en-1-yl)propanamide is a derivative of tetrahydroquinazoline and has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C₁₃H₁₅N₃O₃
- Molecular Weight: 253.28 g/mol
Anticancer Activity
Recent studies have demonstrated that derivatives of tetrahydroquinazoline exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 1.05 ± 0.17 | Apoptosis induction |
| Compound B | A549 | 0.98 ± 0.08 | Cell cycle arrest |
| Compound C | HeLa | 1.28 ± 0.25 | Inhibition of VEGFR signaling |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies indicate that similar quinazoline derivatives possess activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) suggests that the presence of specific functional groups enhances this activity.
Case Studies
- In Vitro Studies : A study evaluated the anticancer potential of a series of tetrahydroquinazoline derivatives, including our compound of interest. The results indicated that modifications in the side chains significantly affected the cytotoxicity against various cancer cell lines.
- Mechanistic Insights : Molecular docking studies have shown that the compound can bind effectively to target proteins involved in cancer cell proliferation and survival pathways.
Research Findings
Research has focused on synthesizing various analogs of tetrahydroquinazoline to explore their biological potential:
- Synthesis : The synthesis typically involves multi-step processes starting from readily available precursors.
- Evaluation : Compounds are evaluated for their biological activities through assays that measure cell viability, apoptosis induction, and antimicrobial efficacy.
Q & A
Q. What are the recommended synthetic routes for 3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(prop-2-en-1-yl)propanamide, and what experimental conditions are critical for yield optimization?
- Methodological Answer : A two-step approach is typically employed:
Quinazolinone Core Synthesis : React anthranilic acid derivatives with urea or thiourea under acidic conditions (e.g., acetic acid) to form the 2,4-dioxo-1,2,3,4-tetrahydroquinazoline scaffold .
Propanamide Functionalization : Introduce the propanamide side chain via nucleophilic acyl substitution. For example, react the quinazolinone intermediate with acryloyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane under nitrogen .
- Critical Parameters :
- Temperature control (reflux at 90°C for cyclization steps) .
- pH adjustment (ammonia solution for precipitation) .
- Use of anhydrous solvents to minimize hydrolysis .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer :
- 1H/13C NMR :
- Quinazolinone Core : Look for aromatic protons (δ 7.2–8.1 ppm) and carbonyl carbons (δ 160–170 ppm) .
- Propanamide Chain : The allyl group shows characteristic vinyl protons (δ 5.2–5.8 ppm) and a carbonyl signal (δ ~170 ppm) .
- IR Spectroscopy : Confirm the presence of C=O stretches (1650–1750 cm⁻¹) for both quinazolinone and amide groups .
- Mass Spectrometry (HRMS) : Validate the molecular ion peak (e.g., [M+H]+) and fragmentation patterns consistent with the tetrahydroquinazolinone structure .
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer :
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures. Store at –20°C under inert atmosphere (argon) to prevent oxidation .
- Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC. Use amber vials for light-sensitive storage .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of the quinazolinone core in nucleophilic or electrophilic reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to identify reactive sites. The quinazolinone’s C3 position is electrophilic due to electron-withdrawing carbonyl groups .
- Transition State Modeling : Use software like Gaussian or ORCA to simulate reaction pathways (e.g., Michael addition at the acrylamide group) .
- Example : A recent study modeled the compound’s interaction with cysteine residues using DFT, revealing a ΔG‡ of 12.3 kcal/mol for thiol-Michael adduct formation .
Q. How can statistical experimental design (DoE) optimize reaction parameters for scale-up synthesis?
- Methodological Answer :
- Central Composite Design (CCD) : Vary factors like temperature (70–110°C), catalyst loading (0.5–2.0 mol%), and solvent polarity (DMF vs. THF). Response surface methodology (RSM) identifies optimal conditions for yield (>85%) .
- Case Study : A DoE approach reduced side-product formation by 40% when increasing reaction time from 3 to 5 hours in DMF .
Q. What strategies are effective for probing structure-activity relationships (SAR) of derivatives targeting enzyme inhibition?
- Methodological Answer :
- Analog Synthesis : Modify the allyl group (e.g., replace with propargyl or benzyl) and the quinazolinone substituents (e.g., Cl, CH3) .
- Bioassay Pipeline :
Enzyme Assays : Test inhibition of HDAC or kinase targets using fluorescence-based assays (IC50 determination) .
Molecular Docking : Use AutoDock Vina to predict binding affinities. For example, a methyl-substituted quinazolinone showed a docking score of –9.2 kcal/mol against HDAC6 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
